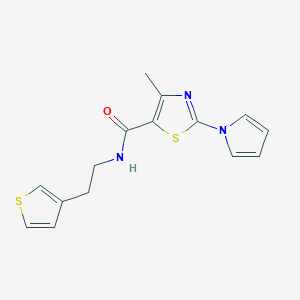
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3OS2 and its molecular weight is 317.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)thiazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thiazole ring, pyrrole moiety, and thiophene group, suggest diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound can be described by the following structural components:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered heterocyclic ring containing sulfur and nitrogen. |
| Pyrrole Moiety | A five-membered ring containing nitrogen, known for its role in biological activity. |
| Thiophene Group | A five-membered aromatic ring containing sulfur, contributing to the compound's reactivity. |
Antiparasitic Properties
Research indicates that compounds with similar structural motifs to This compound exhibit significant antiparasitic activity. Specifically, studies have shown efficacy against Cryptosporidium, a pathogen responsible for cryptosporidiosis, particularly in immunocompromised individuals. The unique arrangement of heteroatoms suggests potential interactions with metabolic pathways critical for parasite survival.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, thiazole-based compounds have demonstrated anti-proliferative effects in various cancer cell lines by inhibiting key enzymes involved in cell division and growth. In particular, some derivatives have been shown to selectively block enhanced IMPDH (inosine monophosphate dehydrogenase) activity in cancer cells, leading to reduced proliferation .
A study involving thiazole derivatives reported strong cytotoxic effects against human cancer cell lines such as H460 and A549, with IC50 values indicating significant potency compared to standard treatments like etoposide .
The mechanisms by which This compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for parasite metabolism or cancer cell proliferation.
- DNA Interaction : Thiazoles are known to act as groove binders or intercalators within DNA structures, potentially disrupting replication and transcription processes .
- Targeting Signaling Pathways : The compound might modulate signaling pathways involved in cellular growth and differentiation.
Study 1: Antiparasitic Activity
In a controlled study assessing the antiparasitic effects of thiazole derivatives, several compounds were evaluated for their ability to inhibit Cryptosporidium growth. Results indicated that certain derivatives showed over 70% inhibition at concentrations as low as 10 µM.
Study 2: Anticancer Efficacy
A series of thiazole derivatives were tested against multiple human cancer cell lines (e.g., H460, A549). The most potent compounds exhibited IC50 values ranging from 0.01 to 0.05 µM, significantly outperforming conventional chemotherapeutics .
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(2-thiophen-3-ylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-11-13(21-15(17-11)18-7-2-3-8-18)14(19)16-6-4-12-5-9-20-10-12/h2-3,5,7-10H,4,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRBNICOYOTLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














